molecular formula C19H20ClFN2O2 B11118173 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide

Cat. No.: B11118173
M. Wt: 362.8 g/mol
InChI Key: ARMXOVJETKEXFV-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylacetonitrile with morpholine under basic conditions to form the intermediate N-(2-chlorophenyl)-2-(morpholin-4-yl)ethanamine. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • **N-cycloprop

Properties

Molecular Formula

C19H20ClFN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-fluorobenzamide

InChI

InChI=1S/C19H20ClFN2O2/c20-17-4-2-1-3-16(17)18(23-9-11-25-12-10-23)13-22-19(24)14-5-7-15(21)8-6-14/h1-8,18H,9-13H2,(H,22,24)

InChI Key

ARMXOVJETKEXFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3Cl

Origin of Product

United States

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